(4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone

Description

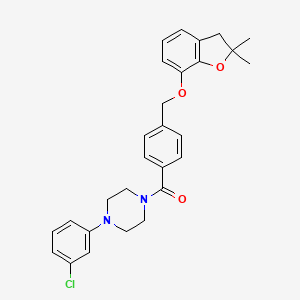

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone features a 3-chlorophenyl-substituted piperazine moiety linked via a ketone bridge to a phenyl ring modified with a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy methyl group. Piperazine derivatives are widely studied for their interactions with central nervous system (CNS) targets, such as serotonin and dopamine receptors, while benzofuran moieties may enhance lipophilicity and modulate blood-brain barrier permeability .

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN2O3/c1-28(2)18-22-5-3-8-25(26(22)34-28)33-19-20-9-11-21(12-10-20)27(32)31-15-13-30(14-16-31)24-7-4-6-23(29)17-24/h3-12,17H,13-16,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAHOQGCJONUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone, often referred to as a piperazine derivative, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 489.05 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group and a benzofuran moiety, which is hypothesized to contribute to its biological activity.

Research indicates that compounds similar to this piperazine derivative often interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT1A and 5-HT7). These interactions are crucial in modulating mood and anxiety levels. For instance, studies have shown that dual antagonists targeting both 5-HT1A and 5-HT7 receptors exhibit antidepressant-like effects in animal models, suggesting that the compound may possess similar properties .

Antidepressant Effects

A study investigating the antidepressant-like activity of related compounds demonstrated significant efficacy in the forced swim test (FST), a common model for assessing antidepressant effects in rodents. Compounds with dual receptor activity showed enhanced efficacy compared to selective serotonin reuptake inhibitors (SSRIs) like trazodone .

Safety Profile

In vitro studies have assessed the safety profile of these compounds concerning hepatotoxicity and cytochrome P450 (CYP) inhibition. The tested derivatives indicated a lower risk of mutagenicity compared to traditional antidepressants, although concerns regarding skin sensitization were noted .

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone ()

- Key Differences: Quinoline vs. Benzofuran: Replaces the benzofuran group with a 7-chloroquinoline heterocycle, introducing a nitrogen atom and extending π-conjugation. This may enhance interactions with aromatic residues in enzyme active sites (e.g., antimalarial targets like plasmepsin) . 4,4-Difluorocyclohexyl vs.

- Physicochemical Properties: Molecular weight: 393.14 g/mol (calculated from ). NMR Data: Piperazine protons resonate at δ 3.16–3.30 (m, 4H), while quinoline aromatic protons appear at δ 8.76 (d, 1H) .

Compound B: (4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone ()

- Key Differences: 2,3-Dichlorophenyl vs. serotonin 5-HT1A receptors). Methylpiperazine Propoxy Group: Introduces a tertiary amine, enhancing solubility in acidic environments and possibly influencing blood-brain barrier penetration.

- Physicochemical Properties :

Structural and Functional Implications

Table 1: Comparative Overview of Key Features

Benzofuran vs. Quinoline Moieties

- The benzofuran group in the target compound contributes to a fused bicyclic structure with oxygen, favoring moderate lipophilicity (logP ~3–4). In contrast, Compound A’s quinoline moiety introduces a planar, nitrogen-containing heterocycle, which may improve DNA intercalation properties but reduce CNS penetration due to increased polarity .

Chlorophenyl Substitution Patterns

- The 3-chlorophenyl group in the target compound provides a single electron-withdrawing substituent, balancing receptor affinity and metabolic oxidation. Compound B’s 2,3-dichlorophenyl group likely enhances receptor binding avidity but may increase hepatotoxicity risks due to higher halogen load .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.